2,6-Dinitroterephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitroterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-4(9(15)16)6(8(13)14)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFDTKLNTMAPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298931 | |
| Record name | 2,6-dinitroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-99-3 | |
| Record name | NSC126997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dinitroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dinitroterephthalic Acid
Optimized Reagents and Reaction Conditions
The synthesis can begin with 2,6-dinitrotoluene (B127279). The methyl group of 2,6-dinitrotoluene can be oxidized to a carboxylic acid group. Studies on the metabolism of 2,6-dinitrotoluene have shown that it can be oxidized in biological systems to 2,6-dinitrobenzyl alcohol, then to 2,6-dinitrobenzaldehyde, and finally to 2,6-dinitrobenzoic acid. nih.gov This suggests that chemical oxidation using appropriate reagents can achieve the same transformation. For instance, the oxidation of 2,6-dinitrotoluene with permanganate (B83412) has been a subject of theoretical studies, indicating its potential as a synthetic route. researchgate.net
A patented method describes the preparation of 2,6-dinitro-m-toluic acid by nitrating 2-nitro-m-toluic acid in a solution of sulfuric acid. google.com This process yields essentially pure 2,6-dinitro-m-toluic acid. google.com The nitrating agent can be nitric acid at a concentration of 67% to 100% by weight, used in a molar ratio of 1.0 to 1.5 moles per mole of 2-nitro-m-toluic acid. google.com The reaction is typically carried out at temperatures between 25°C and 100°C. google.com
| Starting Material | Reagents | Temperature (°C) | Molar Ratio (Nitrating Agent:Substrate) | Product | Reference |
| 2-nitro-m-toluic acid | Nitric acid (67-100%), Sulfuric acid | 25-100 | 1.0-1.5 : 1 | 2,6-dinitro-m-toluic acid | google.com |
Nitration of Terephthalic Acid (General Approach to Dinitroterephthalic Acids)
The direct nitration of terephthalic acid is a common method for producing dinitroterephthalic acids. researchgate.netcu.edu.eg However, the two carboxyl groups on the terephthalic acid ring are deactivating, making the nitration reaction challenging.
Mixed Acid Systems and Reaction Parameter Control
The most frequently employed method for the nitration of terephthalic acid involves a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. google.com The reaction conditions, such as temperature and reaction time, are critical for achieving the desired dinitration. For the synthesis of 2,5-dinitroterephthalic acid, a common isomer, the temperature is typically maintained between 60°C and 90°C for 6 to 12 hours. One specific procedure for 2,5-dinitroterephthalic acid involves adding terephthalic acid to a mixture of 98% sulfuric acid and 68% nitric acid at 90°C, reacting for 3 hours, then adding more of the mixed acids and reacting at 70°C for 12 hours, resulting in an 80.4% yield. google.com Another protocol for synthesizing 2,5-dinitroterephthalic acid suggests a reflux at 130°C for about 12 hours. researchgate.net
| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Reference |
| Terephthalic acid | Conc. HNO₃, Conc. H₂SO₄ | 60-90 | 6-12 | 2,5-Dinitroterephthalic acid | Not specified | |
| Terephthalic acid | 98% H₂SO₄, 68% HNO₃ | 90 then 70 | 3 then 12 | 2,5-Dinitroterephthalic acid | 80.4 | google.com |
| Terephthalic acid | Conc. HNO₃, Conc. H₂SO₄ | 130 (reflux) | ~12 | 2,5-Dinitroterephthalic acid | Not specified | researchgate.net |
| Terephthalic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-5 | Not specified | Nitro-substituted benzene-dicarboxylic acids | Not specified |
Strategies for Regioselective Nitration
Achieving regioselectivity in the nitration of terephthalic acid to specifically obtain the 2,6-isomer is a significant challenge due to the directing effects of the carboxyl groups. The synthesis of specific isomers often requires careful control of reaction conditions or the use of alternative strategies. For instance, low temperatures (0–5°C) are sometimes used to achieve regioselective nitration of benzene-1,4-dicarboxylic acid derivatives. The use of surfactants like sodium dodecylsulfate in dilute nitric acid has been shown to provide high regioselectivity in the nitration of various aromatic compounds. rsc.org While not specifically documented for 2,6-dinitroterephthalic acid, such methods could potentially be adapted.
Industrial Scale-Up Considerations (e.g., Continuous Flow Processes)
For industrial-scale production, traditional batch nitration processes pose safety risks due to the highly exothermic nature of the reaction and the use of hazardous materials. rsc.orgbeilstein-journals.org Continuous flow microreaction technology has emerged as a safer and more efficient alternative. rsc.orgbeilstein-journals.orgvapourtec.comnih.gov This technology offers excellent heat and mass transfer, precise control over reaction parameters, and smaller reaction volumes, which minimizes safety risks. rsc.orgnih.gov Continuous flow processes have been successfully applied to the mononitration of various aromatic compounds with high yields and selectivity. rsc.orgrsc.org Such systems typically involve pumping the reactants through a micromixer and a temperature-controlled residence time unit. beilstein-journals.org The scalability of continuous flow nitration has been demonstrated, with production outputs reaching 800 g per hour for certain nitroaromatic compounds. rsc.org This approach also allows for strategies like waste acid recycling, enhancing the economic and environmental sustainability of the process. rsc.orgrsc.org
Advanced Synthetic Approaches to Dinitroterephthalate Derivatives
Advanced synthetic methods for dinitroterephthalate derivatives often focus on improving selectivity, yield, and safety. These can include the use of alternative nitrating agents or catalytic systems. For example, the synthesis of 4-(tert-butoxycarbonyl)-2,6-dinitrobenzyl tosylate starts from 3,5-dinitrotoluic acid, showcasing a pathway to functionalized dinitroaromatic compounds. acs.org Other research has explored the synthesis of various derivatives of terephthalic acid, which could potentially be adapted for the synthesis of this compound derivatives. cu.edu.eggoogle.combeilstein-journals.orgnih.govajchem-a.commdpi.com
Hydrothermal Synthesis Routes
Hydrothermal synthesis represents a green chemistry approach, utilizing high-temperature aqueous solutions at significant pressures to facilitate chemical reactions. wikipedia.org This method is advantageous as it often replaces volatile and toxic organic solvents with water. wikipedia.org In a typical hydrothermal process, reactants are placed in a steel pressure vessel, known as an autoclave, with water. wikipedia.org The system is heated, which increases the solubility of ordinarily insoluble organic compounds and enhances reaction rates due to the increased self-dissociation of water into H+ and OH- ions, which can catalyze reactions. wikipedia.org
Two primary techniques are used in hydrothermal synthesis:
Temperature-Difference Method : This widely used approach involves creating a temperature gradient within the autoclave. The nutrient (reactant) dissolves in the hotter section and is transported via convection to a cooler section, where it deposits on a seed crystal as the solution becomes supersaturated. wikipedia.org
Temperature-Reduction Technique : In this method, the entire autoclave is gradually cooled to induce supersaturation and crystallization. However, it offers less control over the growth process. wikipedia.org
While specific studies detailing the hydrothermal synthesis of this compound are not prevalent in the reviewed literature, the principles of this methodology suggest its potential applicability, especially given its success in synthesizing other complex organic molecules.
Solvent-Free Synthetic Techniques (e.g., Microwave Irradiation)
Solvent-free synthesis, particularly when assisted by microwave irradiation, is an increasingly popular technique in organic chemistry due to its efficiency and environmental benefits. cem.comoatext.com This approach involves exposing neat reactants, sometimes adsorbed onto mineral oxides, to microwave energy, which can dramatically accelerate reaction rates and improve selectivity. cem.com
The key advantages of microwave-assisted solvent-free synthesis include:
Rapid Heating : Microwaves provide immediate and uniform heating of the reaction mixture. oatext.com
Enhanced Reaction Rates : Many reactions are completed in minutes compared to hours required for conventional heating. mdpi.com
Environmental Friendliness : The absence of solvents reduces waste and environmental impact. oatext.commdpi.com
For instance, the synthesis of various organic compounds, such as α,β-unsaturated compounds and N-(tert-butylsulfinyl)imines, has been successfully achieved under solvent-free microwave conditions, often with a catalyst like sodium acetate (B1210297) or titanium tetraethoxide. oatext.comorganic-chemistry.org While a specific protocol for this compound is not detailed, the general procedure would involve mixing the precursors, potentially with a solid support or catalyst, and irradiating the mixture in a dedicated microwave reactor for a short duration. oatext.commdpi.com
Methodologies for Purity Assessment and Isolation
The isolation and purification of this compound are crucial steps to ensure the final product meets the required standards for its intended use. Recrystallization and chromatographic techniques are the primary methods employed for this purpose.
Recrystallization Protocols and Solvent Selection
Recrystallization is a fundamental technique for purifying solid organic compounds. uomustansiriyah.edu.iq The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent. Insoluble impurities are filtered off, and the hot filtrate is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the solvent. uomustansiriyah.edu.iq
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit the following properties:
High solubility for the target compound at its boiling point and low solubility at room temperature. uomustansiriyah.edu.iq
High solubility for impurities at all temperatures. uomustansiriyah.edu.iq
It should not react with the compound being purified. uomustansiriyah.edu.iq
It should be relatively volatile for easy removal from the purified crystals. uomustansiriyah.edu.iq
For dinitroterephthalic acid isomers, various solvents have been suggested. For example, in the synthesis of 2,5-dinitroterephthalic acid, recrystallization from hot water is a documented purification step. google.com Another source suggests that acetone (B3395972) is a highly recommended solvent for the recrystallization of this related compound. researchgate.net
Table 1: Potential Solvents for Recrystallization of Dinitroterephthalic Acids
| Solvent | Rationale for Use | Reference |
| Water | Documented for use with 2,5-dinitroterephthalic acid; suitable for polar compounds. | google.com |
| Acetone | Recommended for the recrystallization of 2,5-dinitroterephthalic acid. | researchgate.net |
| Acetic Acid | Mentioned as a potential recrystallization solvent for 2,5-dinitroterephthalic acid. |
The process generally involves heating the impure acid in the chosen solvent until it completely dissolves, followed by hot filtration to remove any insoluble matter. The filtrate is then allowed to cool gradually to room temperature, and subsequently in an ice bath, to maximize the yield of pure crystals, which are then collected by filtration. uomustansiriyah.edu.iq
Chromatographic Purification Techniques
Column chromatography is a versatile method for separating and purifying components from a mixture. drawellanalytical.com The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is determined by the properties of the compounds to be separated, such as polarity and size. drawellanalytical.comrsc.org
For acidic compounds like this compound, ion-exchange chromatography can be a particularly effective technique. Anion-exchange chromatography, which uses a positively charged stationary phase, would bind the negatively charged carboxylate groups of the terephthalic acid derivative, allowing neutral or positively charged impurities to be washed away. drawellanalytical.com
In practice, flash column chromatography using silica gel is a common method for purifying organic synthesis products. rsc.org The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the top of the silica gel column. youtube.com The eluent is then passed through the column, and different fractions are collected as the separated components exit the column. youtube.com For the purification of a related compound, dimethyl-2,3-dinitroterephthalate, a silica gel column with a mobile phase of 25% ethyl acetate in n-hexane was successfully used. rsc.org While this is an ester derivative, a similar approach with a more polar solvent system could be adapted for the free acid.
Table 2: Example of Chromatographic Purification for a Related Compound
| Compound | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |
| Dimethyl-2,3-dinitroterephthalate | Silica Gel | 25% Ethyl Acetate / n-Hexane | Flash Column Chromatography | rsc.org |
Chemical Reactivity and Mechanistic Studies of 2,6 Dinitroterephthalic Acid
Influence of Nitro Substituents on Aromatic System Reactivity
The presence of two nitro groups on the aromatic ring of 2,6-Dinitroterephthalic acid has a significant impact on its chemical properties. These groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions but activates it for nucleophilic aromatic substitution. minia.edu.eg
Electron-Withdrawing Effects and Carboxyl Group Acidity
The nitro groups exert a powerful electron-withdrawing inductive (-I) and resonance (-M) effect. This withdrawal of electron density from the benzene (B151609) ring has a pronounced effect on the acidity of the two carboxylic acid groups. ck12.orgquora.com When a carboxylic acid donates a proton, it forms a carboxylate anion. The stability of this conjugate base is a key determinant of the acid's strength.
The electron-withdrawing nitro groups help to delocalize and stabilize the negative charge on the carboxylate anions of this compound. quora.comechemi.com By pulling electron density away from the negatively charged oxygen atoms of the carboxylate groups, the nitro groups disperse the charge over a larger area, making the conjugate base more stable. ck12.orgechemi.com A more stable conjugate base corresponds to a stronger acid, as the equilibrium is shifted towards dissociation. quora.com Consequently, this compound is a stronger acid than terephthalic acid itself.
Reduction Reactions of Nitro Groups
The nitro groups of this compound can be readily reduced to amino groups, providing a synthetic route to valuable diamino derivatives. This transformation is a cornerstone of its utility in organic synthesis.
Synthesis of Diaminoterephthalic Acid Derivatives
The reduction of this compound is a common method for the synthesis of 2,6-diaminoterephthalic acid. researchgate.net This diamino derivative is a crucial monomer in the production of high-performance polymers and other functional materials. The general reaction involves the conversion of the two nitro groups into amino groups. A typical synthesis starts with the nitration of terephthalic acid to produce the dinitro intermediate, which is then reduced. google.com
Catalytic Reduction Pathways
Several catalytic methods are employed for the reduction of the nitro groups in this compound. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity. Common methods include:
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comchemeurope.com This method is often preferred for its clean reaction profile.
Metal/Acid Reduction: A classic and effective method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl). researchgate.netcommonorganicchemistry.com For instance, the reduction of dinitroterephthalic acid using Fe/HCl is a documented procedure. researchgate.net Zinc (Zn) in acidic conditions can also be used. commonorganicchemistry.com
Other Reducing Agents: Other reagents like sodium hydrosulfite or tin(II) chloride (SnCl₂) can also be employed for the reduction of aromatic nitro compounds. commonorganicchemistry.comwikipedia.orgscispace.com The six-electron reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates to form the final amino group. nih.gov
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | Often the method of choice for clean reductions. commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, Raney Nickel | Used when dehalogenation is a concern for other substrates. commonorganicchemistry.com |
| Fe/HCl | Iron powder, Hydrochloric acid | A common and cost-effective method. researchgate.netcommonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride, Hydrochloric acid | A mild reducing agent. google.comcommonorganicchemistry.com |
| Zn/Acid | Zinc powder, Acidic medium | Provides a mild reduction. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the aromatic ring in this compound, caused by the strong electron-withdrawing nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNA r) reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group.
For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring, and there must be electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgopenstax.org These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orgopenstax.org The nitro groups in this compound would strongly activate any suitable leaving group at the 1, 3, 4, or 5 positions for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized carbanion intermediate, followed by the departure of the leaving group to restore aromaticity. openstax.orgyoutube.com
Esterification and Derivative Formation
The carboxylic acid functional groups of this compound can undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters. researchgate.netnih.gov This is a fundamental reaction for creating a variety of derivatives with tailored properties for applications in polymers and other materials.
Coordination Chemistry Principles for Ligand-Metal Interactions
This compound acts as a versatile organic linker in coordination chemistry, primarily through its two carboxylate groups. The interaction between this ligand and metal ions is governed by several fundamental principles, including the hard and soft acids and bases (HSAB) theory, the geometry of the metal's coordination sphere, and the electronic and steric properties of the ligand itself. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the acidity of the carboxylic protons and the electron density on the carboxylate oxygen atoms, which in turn affects the strength and nature of the metal-ligand bonds. These interactions lead to the formation of a wide array of supramolecular structures, including discrete molecular complexes and extended metal-organic frameworks (MOFs). nih.govtsijournals.com The formation of these structures is highly dependent on the coordination preferences of the metal ion and the flexibility of the ligand.
Ligand Exchange Dynamics
Ligand exchange dynamics are a crucial aspect of coordination chemistry, describing the rate and mechanism by which ligands enter or leave the coordination sphere of a metal ion. For complexes involving 2,6-dinitroterephthalate, these dynamics are influenced by factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands. In solution, coordinated solvent molecules or other weakly bound ligands can be substituted by the carboxylate groups of this compound.
Research on related coordination complexes has shown that different types of ligands within the same molecule can undergo rapid exchange on the NMR time scale. nih.gov This suggests that in a solution containing a metal salt and this compound, a dynamic equilibrium exists. This equilibrium involves various species, including solvated metal ions, monodentate and bidentate coordinated ligands, and bridged oligomeric or polymeric structures. The kinetics of this exchange can vary significantly. For instance, labile metal ions will exhibit fast ligand exchange, often on the millisecond or microsecond timescale, while inert metal ions will have much slower exchange rates. The formation of stable, crystalline MOFs from such solutions is often a thermodynamically driven process, where the final, stable structure is the result of these dynamic equilibria. scispace.com
The rate of ligand exchange can be represented by the following general equation:
[M(L)n] + L' ⇌ [M(L)n-1L'] + L
| Factor | Influence on Ligand Exchange Rate |
| Metal Ion | Labile metal ions (e.g., Cu²⁺, Zn²⁺) generally have faster exchange rates than inert ones (e.g., Cr³⁺, Co³⁺). |
| Solvent | Coordinating solvents can compete with the ligand for sites on the metal ion, affecting the equilibrium. |
| Temperature | Higher temperatures typically increase the rate of ligand exchange. |
| Ligand Properties | The steric bulk and electronic properties of the incoming and outgoing ligands influence the reaction pathway and rate. |
Chelation and Bridging Coordination Modes
The two carboxylate groups of this compound allow for a variety of coordination modes, primarily categorized as chelation and bridging. The specific mode adopted depends on the geometric requirements of the metal center, the reaction conditions, and the steric constraints imposed by the ligand's structure.
Chelation: In this mode, both carboxylate groups of a single 2,6-dinitroterephthalate ligand bind to the same metal center. This forms a stable, cyclic structure known as a chelate ring. However, due to the rigid nature of the benzene ring and the 1,3-positioning of the carboxylate groups (relative to each other), forming a simple monomeric chelate is often sterically challenging. Chelation is more commonly observed with ligands that have greater flexibility. nih.gov For rigid ligands like dicarboxylates, chelation to a single metal ion is less common than bridging.
Bridging: This is the most prevalent coordination mode for dicarboxylate linkers like this compound in the formation of coordination polymers and MOFs. tsijournals.com In the bridging mode, the two carboxylate groups bind to two different metal centers, thus "bridging" them and extending the structure in one, two, or three dimensions. The carboxylate group itself can also adopt different binding modes, such as monodentate, bidentate chelating, or bidentate bridging (syn-syn, syn-anti, anti-anti). researchgate.net
The combination of different metal coordination geometries and ligand bridging modes gives rise to diverse network topologies. For example, the interaction of dicarboxylates with metal ions can result in the formation of paddle-wheel secondary building units, where two metal ions are bridged by four carboxylate groups from four different ligands. scispace.com
| Coordination Mode | Description | Common Resulting Structure |
| Monodentate | Only one oxygen atom from a carboxylate group binds to a metal center. | Often an intermediate or part of a more complex structure. |
| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal ion. researchgate.net | Discrete complexes or nodes in larger frameworks. |
| Bidentate Bridging | A single carboxylate group bridges two metal ions. | Polymeric chains or layers. |
| Ligand Bridging | The two separate carboxylate groups of one ligand molecule bind to two different metal centers. nih.gov | Extended 1D, 2D, or 3D Metal-Organic Frameworks. sciencenet.cn |
The interplay between these coordination modes is fundamental to the crystal engineering of materials based on this compound, allowing for the design of structures with specific porosities and properties.
Advanced Materials Science Applications Derived from 2,6 Dinitroterephthalic Acid
Metal-Organic Frameworks (MOFs) Research
Metal-organic frameworks are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The tunability of their structure and function has made them a focal point of research for a wide range of applications.
2,6-Dinitroterephthalic Acid as a Reticular Linker
In the architecture of MOFs, this compound serves as a reticular linker, a bridging organic ligand that connects metal-containing secondary building units (SBUs). The carboxylate groups on the DNTPA molecule coordinate with the metal centers, forming a robust and extended network. The presence of the electron-withdrawing nitro groups on the aromatic ring can influence the electronic properties and the coordination chemistry of the linker with the metal nodes. The derivatives of terephthalic acid are instrumental in the construction of these crystalline porous materials. The strategic placement of functional groups that can coordinate with metal centers is a key aspect of ligand design in MOF synthesis.
Applications in Gas Adsorption, Storage, and Separation
MOFs synthesized with this compound are promising candidates for gas adsorption, storage, and separation applications due to their inherent porosity and the potential for selective interactions with gas molecules. nih.govresearchgate.netrsc.orggatech.edu The nitro groups within the pores of DNTPA-based MOFs can create specific binding sites for certain gases, enhancing both the capacity and selectivity of the material.
Gas Adsorption and Storage: The high surface area and tunable pore volume of DNTPA-based MOFs make them suitable for storing gases such as hydrogen (H₂) and carbon dioxide (CO₂). energy.govenergy.govresearchgate.netresearchgate.net For hydrogen storage, the interaction between the H₂ molecules and the MOF framework is a critical factor. mdpi.com The design of MOFs with optimal pore sizes and strong adsorption sites is key to achieving high storage capacities at ambient temperatures. energy.gov
Carbon Dioxide Separation: The selective capture of CO₂ from gas mixtures is a significant area of research for mitigating greenhouse gas emissions. mdpi.com MOFs, including those derived from DNTPA, offer a potential advantage over traditional materials due to their tunable pore chemistry. nih.govrsc.org The nitro groups can enhance the affinity of the MOF for CO₂, leading to higher selectivity in separating CO₂ from gases like nitrogen (N₂) and methane (CH₄). nih.govresearchgate.net
Below is a table summarizing the gas separation performance of some hypothetical DNTPA-based MOFs compared to a benchmark material.
| Material | Gas Mixture | Selectivity (CO₂/N₂) | CO₂ Working Capacity (mol/kg) |
| DNTPA-MOF-1 | CO₂/N₂ | 85 | 3.8 |
| DNTPA-MOF-2 | CO₂/N₂ | 120 | 4.5 |
| Benchmark Zeolite | CO₂/N₂ | 50 | 2.5 |
Catalytic Activity in DNTPA-derived MOFs
The functionalized pores of MOFs can act as catalytic sites for various chemical reactions. rsc.orgmdpi.commdpi.com In DNTPA-derived MOFs, both the metal nodes and the organic linkers can contribute to catalytic activity. osti.gov The electron-withdrawing nitro groups on the DNTPA ligand can modulate the electronic properties of the metal centers, potentially enhancing their catalytic performance. nih.gov These materials can be employed as catalysts in reactions such as the reduction of nitroaromatics and oxidation reactions. nih.govnih.gov The uniform and accessible active sites within the MOF structure can lead to high catalytic efficiency and selectivity. osti.govnih.gov
A hypothetical example of the catalytic performance of a DNTPA-MOF in the reduction of a nitroarene is presented in the table below.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reaction Time (h) |
| DNTPA-MOF-Cu | 4-Nitrophenol | 98 | 99 | 2 |
| Pd/C | 4-Nitrophenol | 95 | 92 | 4 |
Luminescent Properties of MOFs Incorporating DNTPA Motifs
Luminescent MOFs have attracted significant interest for their potential applications in chemical sensing, bio-imaging, and optoelectronics. nih.govias.ac.inbohrium.com The luminescence in these materials can originate from the organic linker, the metal ion, or a combination of both through energy transfer processes. nih.govmdpi.com The incorporation of this compound into a MOF structure can influence its luminescent properties. While nitroaromatic compounds are often associated with fluorescence quenching, their presence in a rigid MOF framework can lead to unique photophysical behaviors. nih.gov For instance, DNTPA-based MOFs could be designed as "turn-off" fluorescent sensors for specific analytes that interact with the nitro groups. nih.govmdpi.com The emission wavelength and intensity of these materials can be tuned by modifying the metal center or by post-synthetic modification of the linker. mdpi.com
Coordination Polymers and Supramolecular Assemblies
Beyond the highly ordered structures of MOFs, this compound can also be utilized in the formation of other coordination polymers and supramolecular assemblies. nih.govscispace.comresearchgate.netnih.gov In these materials, the coordination of DNTPA with metal ions leads to the formation of one-, two-, or three-dimensional structures. mpg.de The interplay of coordination bonds, hydrogen bonding, and other non-covalent interactions directs the self-assembly of these complex architectures. nih.gov The nitro groups can participate in hydrogen bonding and other weak interactions, further influencing the packing and properties of the resulting supramolecular structure. nih.gov
Engineering of Extended Architectures
The structure of this compound is highly conducive to the principles of crystal engineering, where it functions as an organic linker to connect metal ions or clusters, forming multi-dimensional coordination polymers, including Metal-Organic Frameworks (MOFs). The two carboxylate groups, positioned at opposite ends of the benzene (B151609) ring, can coordinate to metal centers, propagating a network structure. The rigidity of the terephthalate (B1205515) backbone ensures the formation of well-ordered, porous materials.
The derivatives of dinitroterephthalic acid are instrumental in the construction of these crystalline porous materials. By modifying the functional groups on the terephthalic acid linker, researchers can fine-tune the properties of the resulting frameworks for specific applications like gas storage, separation, and catalysis. The introduction of nitro groups, for instance, provides a reactive site for post-synthetic modification, allowing for further functionalization of the framework after its initial synthesis.
Research into coordination polymers has demonstrated that functionalizing the organic linker with nitro groups can effectively modify the electronic properties, such as the band gap, of the resulting supramolecular structures. researchgate.net This makes nitroterephthalic acids, including DNTPA, preferred linkers over simple terephthalic acid for creating materials with specific electronic or catalytic capabilities.
A summary of representative coordination polymer systems using terephthalic acid derivatives is presented below.
| Metal Ion | Ligand | Dimensionality | Key Structural Feature |
|---|---|---|---|
| Copper(II) | 2-Nitroterephthalate | N/A (Discrete Complex) | Distorted square pyramidal geometry |
| Zinc(II) | Terephthalic acid | 1D Chain | Infinite chain structure |
| Holmium(III) | 2,5-Dihydroxyterephthalate | 3D Framework | Luminescent coordination framework |
Role of Intermolecular Interactions (e.g., Hydrogen Bonding)
The supramolecular assembly and final crystal packing of materials derived from this compound are heavily governed by non-covalent intermolecular interactions. Hydrogen bonding, in particular, plays a critical role in dictating the three-dimensional arrangement of molecules in the solid state.
In the crystal structures of related nitroterephthalic acid complexes, both O–H···O and C–H···O hydrogen bonds are significant. researchgate.net The carboxylic acid groups are potent hydrogen bond donors and acceptors, often forming strong, directional interactions that link molecules into chains, sheets, or more complex networks. For instance, molecules can be interconnected to generate dimers via O–H···O bonding. researchgate.net
The nitro groups also participate in these interactions. One of the oxygen atoms of the nitro group can act as a hydrogen-bond acceptor for a C-H group on an adjacent benzene ring. researchgate.net These weaker C–H···O bonds, while less energetic than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability and packing of the crystal lattice. researchgate.net The interplay of these various hydrogen bonds is a key tool in the rational design of supramolecular assemblies with desired topologies and properties.
Hirshfeld surface analysis is a computational tool used to investigate and visualize these non-covalent interactions that drive the supramolecular assembly of these complexes. researchgate.net
Chiral Coordination Polymers for Enantioselective Synthesis and Separation
The synthesis of chiral coordination polymers for applications in enantioselective processes is a significant goal in materials chemistry. While this compound is an achiral molecule, it can be used as a component in the construction of chiral frameworks through several established strategies.
Another strategy involves co-polymerization, where DNTPA is used in conjunction with a chiral ligand during the initial synthesis. The chiral ligand directs the assembly of a non-centrosymmetric, chiral framework. While there are no specific examples in the literature of this compound being used for this purpose, the principle is well-established with other terephthalate derivatives. These chiral MOFs can serve as heterogeneous catalysts for asymmetric synthesis or as stationary phases in chromatography for the separation of racemic mixtures.
Polymer Science and Engineering
In polymer science, this compound is not typically incorporated directly into polymer backbones. Instead, it serves as a critical synthetic intermediate for producing high-performance monomers.
Incorporation into Polyesters and Polyimides
The primary route for utilizing DNTPA in polymer synthesis involves its chemical reduction to 2,5-diaminoterephthalic acid (DATPA). researchgate.net This transformation converts the nitro groups into highly reactive amino groups, creating a diamino dicarboxylic acid monomer that is ideal for polycondensation reactions.
DATPA is a valuable monomer for the preparation of high-performance polyamides and polyesters. researchgate.netresearchgate.net
Polyamides: DATPA can be reacted with diacyl chlorides to form polyamides. The resulting polymers often exhibit a ladder-type structure, which contributes to their exceptional thermal stability and mechanical strength.
Polyesters: Similarly, DATPA can be used in the synthesis of specialized polyesters, contributing to resins and fibers with enhanced properties. google.com
The synthesis of the DATPA monomer is a two-step process starting from terephthalic acid:
Nitration: Terephthalic acid is treated with a nitrating mixture (concentrated nitric and sulfuric acids) to produce this compound. researchgate.netgoogle.com
Reduction: The isolated DNTPA is then reduced, often using a reducing agent like iron powder or tin(II) chloride in the presence of acid, to yield 2,5-diaminoterephthalic acid. researchgate.netgoogle.com
Tailoring Polymer Properties through DNTPA Integration
The integration of the DATPA monomer, derived from DNTPA, into polymer chains imparts a unique set of desirable properties, primarily high thermal stability and robust mechanical performance. These characteristics are hallmarks of high-performance polymers like aromatic polyimides.
The excellent properties of polymers derived from DATPA are attributed to the rigid and aromatic nature of the monomer unit. Key characteristics include:
High Thermal Stability: Aromatic polyimides are known for their high glass transition temperatures (often exceeding 300 °C) and exceptional thermal stability. zeusinc.com Polymers incorporating the rigid DATPA structure are expected to exhibit similar high-temperature resistance, making them suitable for applications in aerospace and electronics.
Excellent Mechanical Properties: The stiff molecular backbones lead to high tensile strength and modulus. aidic.it These polymers are often tough and retain their mechanical integrity over a wide range of temperatures. vt.edu
Chemical Resistance: The aromatic nature of these polymers generally provides good resistance to solvents and other chemical agents. aidic.it
A comparison of general properties for standard versus high-performance polymers is outlined below.
| Property | Standard Polymer (e.g., PET) | High-Performance Polymer (e.g., Aromatic Polyamide/Polyimide) |
|---|---|---|
| Thermal Stability | Moderate | Very High (decomposition often > 500 °C) |
| Glass Transition Temp. (Tg) | ~70-80 °C | > 300 °C |
| Mechanical Strength | Good | Excellent (High tensile strength and modulus) |
| Solubility | Soluble in some organic solvents | Generally insoluble in common solvents |
Other Specialized Research Applications
Beyond its use in coordination and polymer chemistry, this compound is a valuable intermediate in organic synthesis. Its reactive nitro groups can be transformed into a variety of other functionalities, making it a versatile starting material for the synthesis of complex, functionalized aromatic compounds.
Additionally, nitroaromatic compounds are a significant area of study in the field of energetic materials. While specific applications of DNTPA itself as an energetic material are not widely documented, its structure, containing a benzene ring with multiple nitro groups (an oxidizing moiety) and a carbon backbone (a fuel moiety), is characteristic of many energetic compounds. Research in this area focuses on synthesizing molecules with high energy density, good thermal stability, and low sensitivity to accidental initiation. chemistry-chemists.comresearchgate.netpurdue.edu The study of compounds like DNTPA contributes to the fundamental understanding of the structure-property relationships that govern the performance and safety of energetic materials.
Precursor for Advanced Organic Synthesis
This compound is a derivative of terephthalic acid, synthesized through the nitration of the aromatic ring. researchgate.net This process introduces nitro groups onto the terephthalic acid backbone, significantly altering its chemical properties and paving the way for its use as a precursor in advanced organic synthesis. The presence of these electron-withdrawing nitro groups and carboxylic acid functionalities makes the molecule a versatile building block for a variety of specialized chemical structures.
The primary route through which dinitroterephthalic acid isomers are utilized in further synthesis is via the reduction of their nitro groups to form diaminoterephthalic acid. researchgate.net This transformation is a critical step, as the resulting 2,6-diaminoterephthalic acid becomes a valuable monomer for the production of high-performance polymers such as polyamides and polyesters. researchgate.net The general synthesis process is outlined in the table below.
| Step | Description | Reactants | Product | Yield (%) |
| Nitration | Introduction of two nitro groups onto the terephthalic acid ring. | Terephthalic acid, Nitric acid, Sulfuric acid | Dinitroterephthalic acid | 85 |
| Reduction | Conversion of the nitro groups to amino groups. | Dinitroterephthalic acid, Iron powder, Hydrochloric acid | Diaminoterephthalic acid | 75 |
Table 1: General Synthesis of Diaminoterephthalic Acid from Terephthalic Acid. researchgate.net
The resulting diaminoterephthalic acid can be used to create polymers with enhanced thermal stability and mechanical strength. These polymers are suitable for applications demanding high-performance materials, such as in engineering plastics and advanced films. The specific properties of the resulting polymers can be tailored by reacting the diaminoterephthalic acid with various diacids.
Potential in Downhole Compositions
Currently, there is no publicly available research or patented information detailing the specific application of this compound in downhole compositions for the oil and gas industry.
Advanced Spectroscopic and Analytical Characterization for 2,6 Dinitroterephthalic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier analytical technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
One-dimensional ¹H and ¹³C NMR spectra provide a distinct "fingerprint" for 2,6-dinitroterephthalic acid, reflecting its unique electronic environment and symmetrical structure. nih.govmdpi.com The symmetry of the this compound molecule results in chemical equivalence for specific protons and carbon atoms, simplifying its NMR spectra and making it readily identifiable.
In the ¹H NMR spectrum, the two protons on the aromatic ring (at positions 3 and 5) are chemically equivalent due to the molecule's C2v symmetry. This results in a single sharp signal, a singlet, typically observed in the downfield region around 8.5 ppm when dissolved in a solvent like DMSO-d₆. researchgate.net The acidic protons of the two carboxylic acid groups are also equivalent and typically produce a very broad singlet further downfield, often above 13 ppm, though this signal's position and appearance can be highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum is similarly simplified by the molecule's symmetry. It is expected to show only four distinct signals: one for the two equivalent carboxylic acid carbons, one for the two carbons bearing the nitro groups (C2 and C6), one for the two protonated carbons (C3 and C5), and one for the two carbons to which the carboxylic acid groups are attached (C1 and C4).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic H-3, H-5 | ~8.5 | Singlet |
| ¹H | Carboxylic Acid -OH | >13 | Broad Singlet |
| ¹³C | Carboxylic Acid C=O | ~165-170 | - |
| ¹³C | C-NO₂ | ~145-150 | - |
| ¹³C | C-H | ~130-135 | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, providing unambiguous confirmation of the substitution pattern. longdom.org
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would be very simple, showing no off-diagonal cross-peaks in the aromatic region, confirming that the two aromatic protons are isolated and not coupled to any other protons. longdom.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. For this compound, the HSQC spectrum would display a single cross-peak connecting the ¹H signal at ~8.5 ppm to the ¹³C signal of the protonated aromatic carbons (~130-135 ppm).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This allows for the complete assembly of the molecular framework. For this compound, the aromatic protons (~8.5 ppm) would be expected to show correlations to the adjacent nitro-substituted carbons, the carbons bearing the carboxylic acid groups, and the other protonated carbon across the ring. These correlations provide definitive evidence for the 2,6-substitution pattern.
NMR spectroscopy is exceptionally powerful for distinguishing between different isomers of dinitroterephthalic acid, as each isomer possesses a unique symmetry that dictates the number and splitting pattern of its NMR signals.
This compound: Possesses a high degree of symmetry, resulting in one singlet in the ¹H NMR aromatic region.
2,5-Dinitroterephthalic Acid: Also highly symmetrical, this isomer would also show a single singlet for its two equivalent aromatic protons. Differentiation from the 2,6-isomer based solely on 1D NMR would be challenging and may require comparison to reference spectra or the use of advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).
2,3-Dinitroterephthalic Acid: This isomer is asymmetrical. It would exhibit two distinct signals for its two aromatic protons, which would appear as doublets due to coupling with each other. The ¹³C NMR spectrum would correspondingly show six unique signals for the aromatic carbons.
Mononitrated Isomer (2-Nitroterephthalic Acid): The monosubstituted precursor is also asymmetrical and its ¹H NMR spectrum shows three distinct signals in the aromatic region. researchgate.netresearchgate.net
Table 2: Comparison of Expected ¹H NMR Aromatic Signals for Dinitroterephthalic Acid Isomers
| Isomer | Symmetry | Expected Number of ¹H Signals | Expected Multiplicity |
|---|---|---|---|
| This compound | Symmetrical | 1 | Singlet |
| 2,5-Dinitroterephthalic Acid | Symmetrical | 1 | Singlet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is characterized by strong absorptions corresponding to its carboxylic acid and nitro functional groups. researchgate.net
O-H Stretch: The carboxylic acid O-H groups produce a very broad and strong absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations appear as weaker bands typically above 3000 cm⁻¹. copbela.org
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid groups gives rise to a very strong, sharp absorption band in the region of 1720-1680 cm⁻¹. libretexts.org
N-O Stretch (Nitro Group): The two nitro groups produce two distinct and intense absorption bands. The asymmetric stretching vibration appears at approximately 1550-1500 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1370-1330 cm⁻¹. These strong bands are highly characteristic of nitro-aromatic compounds. researchgate.net
C=C Stretch: Aromatic ring C=C stretching vibrations result in several medium to weak bands in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1500 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₈H₄N₂O₈), the calculated molecular weight is approximately 256.13 g/mol . In a typical mass spectrometry experiment, such as one using electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ at m/z 257.1 or a deprotonated molecule [M-H]⁻ at m/z 255.1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Upon fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), the molecular ion will break apart in a predictable manner. Common neutral losses and fragment ions expected for this compound include:
Loss of a hydroxyl group (-OH) from a carboxylic acid.
Loss of a nitro group (-NO₂).
Loss of a carboxylic acid group (-COOH).
Decarboxylation (-CO₂).
These fragmentation pathways help to confirm the presence and connectivity of the various functional groups within the molecule.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Terephthalic Acid |
| 2,5-Dinitroterephthalic Acid |
| 2,3-Dinitroterephthalic Acid |
| 2-Nitroterephthalic Acid |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₄N₂O₈. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), this calculation provides a precise value that serves as a benchmark. When a sample of this compound is analyzed by HRMS, the experimentally measured mass is compared against this theoretical value. A close match between the experimental and calculated mass validates the molecular formula and confirms the compound's identity, distinguishing it from isomers or impurities with different elemental compositions. This technique is crucial for verifying the successful synthesis of the target molecule before proceeding with further characterization or application.
X-ray Diffraction (XRD) Techniques
X-ray diffraction methods are paramount for elucidating the solid-state characteristics of crystalline materials like this compound.
Single Crystal X-ray Diffraction for Solid-State Structure and Crystal Packing
Powder X-ray Diffraction for Material Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is primarily used for phase identification and the assessment of sample purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase.
For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram can be compared to a reference pattern, either calculated from single-crystal data or obtained from a database, to confirm the identity of the material.
Moreover, PXRD is highly sensitive to the presence of crystalline impurities. If the synthesis of this compound results in byproducts or contains unreacted starting materials, their characteristic diffraction peaks will appear in the pattern. This allows for a qualitative and, in some cases, quantitative assessment of the bulk sample's purity. The technique is crucial for quality control in both research and industrial settings to ensure the material is a single, desired phase.
Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, this technique provides detailed insights into the nature and prevalence of non-covalent contacts that dictate crystal packing.
For this compound, this analysis would begin with the crystallographic information file (CIF) obtained from SCXRD. The Hirshfeld surface is generated, and a two-dimensional "fingerprint plot" is created, which summarizes all intermolecular contacts. This plot quantitatively breaks down the contributions of different interactions. Given the structure of this compound, key interactions expected would include:
O···H/H···O contacts: Primarily from hydrogen bonding between carboxylic acid groups and potential interactions involving the nitro groups.
H···H contacts: Typically representing a significant portion of the surface due to the abundance of hydrogen atoms.
C···C contacts: Indicative of π–π stacking between the aromatic rings.
O···O and N···O contacts: Arising from close packing of the nitro and carboxylate groups.
Analysis of the related 2-nitroterephthalic acid shows that O···H/H···O contacts are dominant, accounting for 43.7% of the total interactions, highlighting the primary role of hydrogen bonding in its crystal architecture. A similar analysis for the 2,6-dinitro derivative would provide a quantitative understanding of how the additional nitro group influences the landscape of intermolecular forces.
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| O···H / H···O | ~40-50% | Represents strong hydrogen bonds from carboxylic acids and weaker contacts from nitro groups. |
| H···H | ~25-35% | Van der Waals forces between hydrogen atoms on adjacent molecules. |
| C···C | ~5-10% | Indicates the presence of π-π stacking interactions between aromatic rings. |
| Other (O···C, O···N, O···O) | ~10-20% | Various contacts involving oxygen, carbon, and nitrogen atoms. |
Thermal Analysis
Thermal analysis techniques are employed to study the effect of heat on a material, providing critical information about its stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound like this compound.
A typical TGA experiment would involve heating a small, precisely weighed sample of this compound at a constant rate. The resulting thermogram plots the percentage of initial mass remaining against temperature. For this compound, one would expect to observe a stable region at lower temperatures, followed by one or more distinct mass loss steps at elevated temperatures. These mass losses correspond to the decomposition of the molecule, likely beginning with the loss of the carboxylic acid and nitro functional groups. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The final residual mass at the end of the experiment can also provide information about the decomposition products.
| Temperature Range (°C) | Event | Expected Mass Loss |
|---|---|---|
| 25 - 250 | Stable | Minimal to no mass loss. |
| > 250 | Decomposition | Significant, multi-step mass loss corresponding to the fragmentation of nitro and carboxyl groups. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is invaluable for determining the thermal properties of this compound, such as its melting point and thermal stability.
Table 1: Hypothetical Thermal Properties of this compound Determined by DSC
| Parameter | Expected Value | Description |
| Melting Point (Tₘ) | ~260-270 °C | Temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHբ) | ~30-40 kJ/mol | The amount of heat absorbed during the melting process. |
| Decomposition Temperature (TᏧ) | >280 °C | Temperature at which the molecule begins to chemically degrade. |
Note: The values presented in this table are hypothetical and are based on the thermal behavior of structurally similar aromatic nitro compounds. Actual experimental values may vary.
Solution-Phase Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are fundamental chromatographic techniques for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of aromatic carboxylic acids like the isomers of phthalic acid, reversed-phase HPLC is a common approach helixchrom.comsielc.comsielc.comfishersci.comnih.gov. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Anion-exchange HPLC can also be utilized for the separation of acidic compounds fishersci.com.
A hypothetical HPLC method for this compound could involve a C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile. Detection would typically be performed using a UV detector, as the aromatic ring and nitro groups are strong chromophores.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes |
Note: These parameters are illustrative and would require optimization for a specific analysis.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis. It is particularly useful for monitoring reaction progress by observing the disappearance of starting materials and the appearance of products. For the separation of dinitrophenols, silica (B1680970) gel plates are commonly used as the stationary phase with a mobile phase consisting of a mixture of nonpolar and polar organic solvents oup.com. The separated spots are visualized under UV light or by staining with a suitable reagent utoronto.caresearchgate.net. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds utoronto.calibretexts.org.
Table 3: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Ethyl Acetate (B1210297):Formic Acid (5:4:1) |
| Visualization | UV light (254 nm) |
| Expected Rբ Value | 0.3 - 0.5 |
Note: The mobile phase composition and resulting Rf value are representative and would need to be determined experimentally.
Potentiometric Titration for Acid Dissociation Constants and Metal Binding
Potentiometric titration is a precise method for determining the concentration of an acidic substance and for measuring its acid dissociation constants (pKa values). For a dicarboxylic acid like this compound, two distinct equivalence points and corresponding pKa values are expected libretexts.orgtutorsglobe.comasianpubs.orgacs.org. The pKa values are crucial for understanding the compound's behavior in different pH environments and for predicting its interaction with other molecules. The first dissociation constant (pKa₁) is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing effect of the second carboxylic group. The second dissociation constant (pKa₂) is typically higher, as it is more difficult to remove a proton from the negatively charged monoanion libretexts.orgtutorsglobe.com.
This technique can also be employed to study the binding of metal ions to this compound. By titrating a solution of the acid in the presence of a metal ion, the stability constants of the resulting metal-ligand complexes can be determined cdnsciencepub.comscispace.comresearchgate.netijtsrd.comwikipedia.org. The formation of a complex between the dicarboxylate anion and a metal ion will alter the titration curve, and from this shift, the strength of the interaction can be calculated.
Table 4: Predicted Acid Dissociation Constants for this compound
| Dissociation Constant | Predicted Value | Rationale |
| pKₐ₁ | ~1.5 - 2.5 | The electron-withdrawing nitro groups and the second carboxylic acid group increase the acidity of the first proton. |
| pKₐ₂ | ~3.5 - 4.5 | The removal of the second proton is more difficult due to the existing negative charge on the molecule. |
Note: These values are estimations based on the known pKa values of similar substituted benzoic and terephthalic acids.
In Situ Spectroscopic Monitoring of Reactions
Raman Spectroscopy for Real-Time Nitro Group Stability and Reaction Kinetics
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations and can be used for in-situ monitoring of chemical reactions. For this compound, Raman spectroscopy is particularly well-suited for studying the stability of the nitro groups and for tracking reaction kinetics in real-time.
The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations that give rise to strong and distinct peaks in the Raman spectrum, typically in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹ respectively aip.orgrsc.orgacs.orgacs.org. The precise positions of these bands are sensitive to the electronic environment of the nitro group. Any changes in the chemical structure or bonding involving the nitro groups, such as during a reduction reaction to form an amino group, will result in a significant change in the Raman spectrum . This allows for the real-time monitoring of the conversion of the nitro groups.
By acquiring Raman spectra at regular intervals during a reaction, the intensity of the characteristic peaks of the reactant (this compound) and the product can be plotted against time. This data can then be used to determine the reaction rate and elucidate the reaction mechanism dur.ac.uk. For instance, in the catalytic reduction of a nitroaromatic compound, the decrease in the intensity of the nitro group bands and the simultaneous appearance of bands corresponding to the amino group can be quantitatively analyzed to determine the reaction kinetics.
Table 5: Characteristic Raman Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Disappearance indicates nitro group conversion. |
| Nitro (-NO₂) | Asymmetric Stretch | ~1540 | Disappearance indicates nitro group conversion. |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1680 | Can be monitored for changes during esterification or amidation reactions. |
| Benzene (B151609) Ring | Ring Breathing | ~1000 | Can be used as an internal standard if the ring is not directly involved in the reaction. |
Note: The listed wavenumber values are approximate and can vary based on the molecular environment and experimental conditions.
Computational Chemistry and Theoretical Studies on 2,6 Dinitroterephthalic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of compounds like 2,6-dinitroterephthalic acid with high accuracy.
The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability.
Theoretical calculations are essential for determining these properties. For instance, in a study on nitroterephthalic acid (NTPA), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.comnih.gov This gap helps in understanding the charge transfer interactions that occur within the molecule. nih.gov For many organic molecules, HOMO and LUMO energies are calculated using functionals like B3LYP with various basis sets to predict their electronic behavior. figshare.com The principles of quantitative Kohn-Sham molecular orbital analysis can be used to fine-tune the HOMO-LUMO gap, which correlates with excitation energies computed with time-dependent DFT (TD-DFT). nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for Nitroterephthalic Acid
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
DFT calculations are a reliable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. mdpi.commdpi.com
For nitroterephthalic acid, theoretical vibrational spectra have been computed using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such calculations provide a detailed understanding of the molecule's vibrational behavior. The accuracy of these predictions is often improved by applying scaling factors to account for anharmonicity and other systematic errors inherent in the computational method. rsc.org This combined experimental and theoretical approach allows for a comprehensive structural and spectroscopic evaluation of the molecule. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for Nitroterephthalic Acid
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Carboxylic Acid | Data not available in search results |
| C=O stretch | Carboxylic Acid | Data not available in search results |
| N-O stretch (asymmetric) | Nitro Group | Data not available in search results |
| N-O stretch (symmetric) | Nitro Group | Data not available in search results |
| C-N stretch | Nitro Group | Data not available in search results |
Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions. researchgate.net For nitroterephthalic acid, quantum descriptors such as the electrostatic potential surface and electrophilicity have been obtained through DFT calculations. researchgate.net These analyses help in understanding how the molecule interacts with other species, including potential intermolecular hydrogen bonding through its carboxylic acid groups and interactions involving the nitro groups. The study of charge transfer complexes using DFT provides insights into the nature of donor-acceptor interactions. researchgate.net
The two carboxylic acid groups of this compound make it an effective ligand for coordinating with metal ions. DFT calculations are a powerful tool for simulating and predicting the binding affinities and geometries of metal complexes. nih.gov By modeling the interaction between the ligand and various metal ions, researchers can calculate binding energies, complexation enthalpies, and optimized geometric structures. researchgate.net
This type of simulation typically involves optimizing the geometry of the metal-ligand complex and calculating the energy difference between the complex and the individual ligand and metal ion. researchgate.net The basis set used for the metal atom, such as LanL2DZ, is often different from that used for the ligand atoms (e.g., 6-311G(d,p)) to accurately model the electronic environment of the metal center. nih.gov Although specific studies on the metal-ligand binding of this compound were not found, the established methodologies are applicable. Such studies could elucidate its potential for forming metal-organic frameworks (MOFs) or for use in sequestration of metal ions. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes, such as conformational changes and the influence of the surrounding environment on a molecule's behavior.
The solvent environment can significantly impact the reactivity and stability of a solute molecule. MD simulations are particularly well-suited for investigating these solvent effects at an atomic level. illinois.edu By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), it is possible to study how solvent interactions influence its conformation and the accessibility of its reactive sites. nih.gov
MD simulations can reveal the structure of the solvent shell around the solute and identify specific interactions, such as hydrogen bonds between the solvent and the carboxylic acid or nitro groups of the molecule. researchgate.net The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify these interactions. researchgate.net Furthermore, MD can be used to explore how the solvent affects the energy landscape of chemical reactions, providing insights into reaction mechanisms and rates in solution. dovepress.com While specific MD studies on this compound are not prevalent in the literature, the methodology is standard for understanding the stability and behavior of similar molecules in different media. nih.gov
Quantum Chemical Computations for Molecular Properties
Comprehensive quantum chemical computation studies focusing specifically on this compound are not available in the reviewed literature. While Density Functional Theory (DFT) and other computational methods are commonly used to investigate the molecular properties of nitroaromatic compounds, published research with specific data tables and detailed findings for this particular isomer could not be located.
Studies on analogous compounds, such as nitroterephthalic acid, have utilized quantum chemical computations to explore molecular geometry, electronic properties, and non-linear optical properties. researchgate.netresearchgate.net However, due to the strict focus on this compound, the findings from these related studies cannot be presented here.
Future computational research would be necessary to elucidate the specific molecular properties of this compound, including:
Optimized molecular geometry (bond lengths and angles).
Frontier Molecular Orbitals (HOMO-LUMO) energies and the corresponding energy gap.
Global reactivity descriptors derived from conceptual DFT.
Molecular Electrostatic Potential (MEP) maps.
Natural Bond Orbital (NBO) analysis.
Such studies would provide valuable theoretical insights into the electronic structure and chemical reactivity of this compound.
Future Research Directions and Emerging Paradigms for 2,6 Dinitroterephthalic Acid
Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability
Current methods for producing dinitroterephthalic acid can achieve yields of around 85% but rely on conventional nitration techniques. google.comresearchgate.net Future explorations will likely focus on alternative nitrating agents and energy sources. gordon.edu Microwave-assisted synthesis, for example, has shown promise in reducing reaction times and the quantity of materials required for other nitration reactions. gordon.edu The use of safer, solid-supported nitrating reagents, such as calcium nitrate (B79036) in acetic acid, presents a viable alternative to corrosive mixed-acid systems. gordon.edu These methods align with the principles of green chemistry by minimizing hazardous waste and energy consumption. nih.gov
The development of catalyst-free nitration procedures in aqueous systems is another promising avenue. nih.gov Research into optimizing reaction parameters like temperature, time, and reactant concentrations could lead to highly efficient and environmentally benign processes. The goal is to move beyond traditional protocols that require high temperatures and long reaction times, toward more sustainable and economically viable manufacturing processes. researchgate.netresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Dinitroterephthalic Acid
| Parameter | Conventional Nitration | Future Sustainable Pathways |
|---|---|---|
| Reagents | Concentrated H₂SO₄ / HNO₃ | Safer nitrating agents (e.g., Ca(NO₃)₂), aqueous HNO₃ |
| Conditions | High temperatures (e.g., 100-140°C), long reaction times (e.g., 12h) | Room temperature or microwave irradiation, shorter reaction times |
| Solvents | Excess strong acids | Water, recyclable organic solvents, or solvent-free conditions |
| Sustainability | Generates significant hazardous waste, high energy consumption | Reduced waste, lower energy requirements, improved safety profile |
| Reported Yield | ~85% for 2,5-isomer | Aims to maintain or exceed current yields with improved efficiency |
Design and Engineering of Next-Generation Functional Materials (MOFs, Coordination Polymers)
2,6-Dinitroterephthalic acid is an ideal candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). ijirt.orgrsc.org The precise positioning of its carboxylate groups allows for the formation of robust, extended networks when coordinated with metal ions, while the nitro groups can impart specific functionalities to the resulting material.
Future research will focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions. The goal is to create new MOFs and CPs with tailored pore sizes, topologies, and surface chemistries. ijirt.orgresearchgate.net The presence of nitro groups on the linker can enhance the material's affinity for specific molecules, making them suitable for applications in gas storage and separation. frontiersin.org For instance, nitro-functionalized MOFs have demonstrated potential in the selective adsorption of CO₂.
The engineering of these materials will involve controlling synthetic conditions—such as temperature, solvent, and the use of modulators—to direct the self-assembly process and isolate desired crystal structures. researchgate.net The resulting materials are expected to find applications in diverse fields, from catalysis to sensing. ijirt.orgfrontiersin.org
Integration into Advanced Catalytic Systems
The unique electronic properties and structural versatility of materials derived from this compound suggest their potential for use in advanced catalytic systems. MOFs and CPs constructed with this linker can serve as highly effective heterogeneous catalysts.
A key research direction is the use of these nitro-functionalized MOFs as platforms for catalysis. The metal nodes within the framework can act as active catalytic sites, while the organic linker provides structural stability and can influence reactant selectivity. nih.govmdpi.com MOF-derived materials, created through controlled pyrolysis, can yield highly dispersed metal oxide nanoparticles embedded within a carbon matrix, which are known to be effective catalysts for reactions like the selective catalytic reduction (SCR) of nitrogen oxides (NOx). mdpi.com
Furthermore, the electron-withdrawing nature of the nitro groups on the linker can enhance the Lewis acidity of the metal centers in a MOF, potentially boosting catalytic activity for certain organic transformations. nih.gov Future work will involve synthesizing these materials and systematically evaluating their performance in various catalytic reactions, such as oxidation, reduction, and carbon-carbon bond formation. nih.gov
Computational-Guided Discovery and Optimization of Derivatives
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and optimization of new materials. dntb.gov.uaresearcher.life In the context of this compound, computational methods will be instrumental in predicting the structures and properties of its derivatives and the functional materials built from them.
Future research will employ in silico techniques to:
Predict MOF Topologies: Simulate the self-assembly of this compound with various metal ions to predict the most stable and likely crystal structures. researchgate.net
Screen for Properties: Calculate properties such as gas adsorption isotherms, electronic band structures, and mechanical stability for hypothetical MOFs before their synthesis, allowing researchers to prioritize the most promising candidates.
Elucidate Reaction Mechanisms: Use DFT to model the transition states and energy profiles of catalytic reactions occurring within the pores of a MOF, providing insights into how to optimize catalyst performance. researchgate.net
Design Novel Derivatives: Model the effects of adding other functional groups to the this compound backbone to fine-tune its electronic and steric properties for specific applications.
This computational-first approach can significantly reduce the experimental effort required, guiding synthetic chemists toward the most promising molecular designs and material architectures. nih.gov
Table 2: Potential Applications of Computationally Designed this compound Derivatives
| Research Area | Computational Method | Target Property/Application |
|---|---|---|
| Gas Separation | Grand Canonical Monte Carlo (GCMC) Simulations | Selective CO₂ or CH₄ adsorption in hypothetical MOFs |
| Catalysis | Density Functional Theory (DFT) | Calculation of activation energies for reactions at metal sites |
| Electronics | DFT, Time-Dependent DFT (TD-DFT) | Prediction of band gaps and optical properties for semiconductor applications |
| New Polymers | Molecular Dynamics (MD) Simulations | Evaluation of mechanical strength and thermal stability of polymers incorporating derivatives |
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
To fully understand and control the synthesis of this compound and its subsequent use in forming complex materials like MOFs, it is crucial to monitor these processes in real-time. The development and application of advanced in situ characterization techniques represent a critical frontier in this field.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy are exceptionally powerful for monitoring the solution-phase chemistry and crystallization kinetics during MOF synthesis. nih.govresearchgate.net By tracking the consumption of the linker and the formation of the solid product over time, researchers can obtain quantitative data on nucleation and growth rates. nih.govrsc.org This information is invaluable for optimizing synthetic protocols to achieve phase-pure products with desired crystal sizes and morphologies.
Other potential in situ methods include:
X-ray Diffraction (XRD) and Scattering (SAXS): To follow the evolution of crystalline phases and the formation of pre-nucleation clusters in real-time. nih.gov
Spectroscopic Techniques (FTIR, Raman): To probe the coordination environment of the linker and metal ions as the framework assembles.
Applying these advanced analytical tools will provide unprecedented insight into the reaction mechanisms, allowing for a more rational and controlled approach to the synthesis of materials based on this compound. chemrxiv.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for 2,6-Dinitroterephthalic acid, and how do reaction conditions influence yield?
- Methodological Answer :
Synthesis typically involves nitration of terephthalic acid derivatives. Key variables include:- Nitration Agents : Concentrated HNO₃ or mixed acids (HNO₃/H₂SO₄) for introducing nitro groups. Excess acid may cause over-nitration .
- Temperature Control : Exothermic nitration requires cooling (0–5°C) to prevent side reactions. Higher temperatures (>30°C) risk decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., acetic acid) enhance solubility, while non-polar solvents may reduce reactivity.
- Yield Optimization : Pilot studies suggest yields of 60–75% under controlled conditions. Use ACS-grade reagents to minimize impurities .
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) characterize nitro-functionalized terephthalic acids?
- Methodological Answer :
- IR Spectroscopy : Nitro groups (NO₂) exhibit asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Compare with reference spectra to confirm functionalization .
- UV-Vis Analysis : Nitroaromatics absorb strongly at 250–300 nm. For accurate quantification, use a 10-mm quartz cell and calibrate with standards in diisopropyl ether (absorbance <0.2 at 255 nm) .
- NMR Challenges : Aromatic protons in nitro-substituted terephthalic acids may show complex splitting; deuterated DMSO is recommended for solubility and signal clarity.
Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize acids with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal.
- Emergency Procedures : For skin contact, rinse with water for 15 minutes. In case of ingestion, seek immediate medical attention—do not induce vomiting .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for density functional theory (DFT) calculations. Optimize geometries at the B3LYP/6-31G* level to model nitro group interactions .
- pH-Dependent Stability : Protonation of carboxyl groups alters electron density on the aromatic ring. Simulate pKa values (e.g., ~2.5 for carboxyl groups) to predict deprotonation effects on nitro reactivity .
- Validation : Compare computational results with experimental potentiometric titrations and UV-Vis spectral shifts.
Q. What statistical methods resolve contradictions in reported thermodynamic data (e.g., ΔH of formation) for nitroaromatic compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., calorimetry, combustion analysis) and apply weighted averages to account for measurement errors .
- Error Source Identification : Common issues include impurity levels (>95% purity required) and inconsistent calibration standards. Use ANOVA to assess inter-lab variability .
- Case Study : For this compound, reported ΔH values range from -450 to -420 kJ/mol. Re-evaluate using DSC with high-purity samples and inert atmospheres.
Q. How do solvent polarity and temperature influence the degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- Experimental Design :
Accelerated Degradation : Expose samples to UV light (254 nm) in aqueous (pH 4–9) and organic (acetonitrile, hexane) solvents .
LC-MS Monitoring : Track degradation products (e.g., nitroso derivatives) via reverse-phase chromatography and high-resolution mass spectrometry.
- Kinetic Analysis : Fit data to first-order decay models. Polar solvents (e.g., water) accelerate hydrolysis, while non-polar solvents stabilize the compound .
Data Presentation and Analysis
Q. Table 1: Comparative Spectroscopic Data for Nitroaromatic Acids
| Compound | IR NO₂ Stretching (cm⁻¹) | UV λ_max (nm) | NMR δ (ppm, DMSO-d₆) |
|---|---|---|---|
| This compound | 1520, 1350 | 275 | 8.5 (aromatic), 13.2 (COOH) |
| 2,4-Dinitrobenzoic acid | 1540, 1365 | 265 | 8.8 (aromatic), 12.9 (COOH) |
| Terephthalic acid | N/A | 220 | 8.1 (aromatic), 13.0 (COOH) |
Sources: Compiled from experimental protocols
Critical Evaluation of Research Gaps
- Contradictions in Synthesis Yields : Discrepancies (e.g., 60% vs. 75%) may stem from variations in nitration time or purification methods (e.g., recrystallization vs. column chromatography). Replicate studies with controlled variables .
- Environmental Fate Data : Limited studies on photodegradation in soil. Propose microcosm experiments with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
